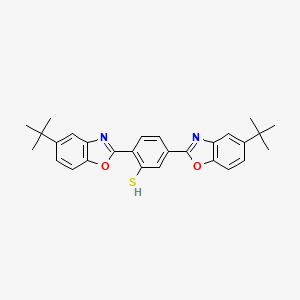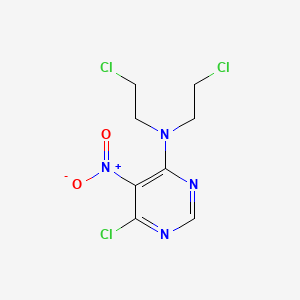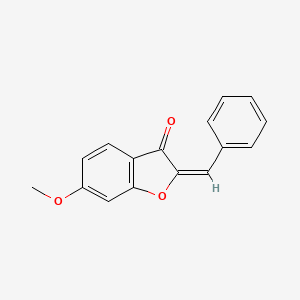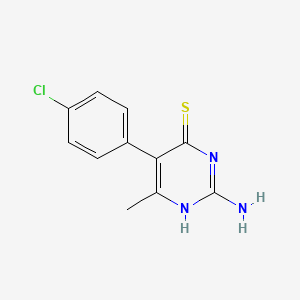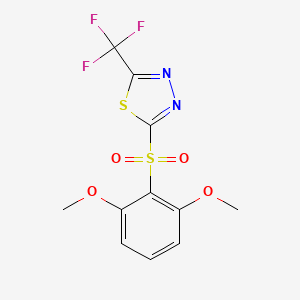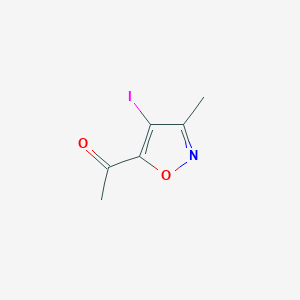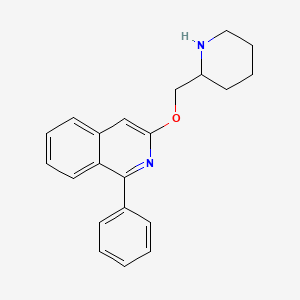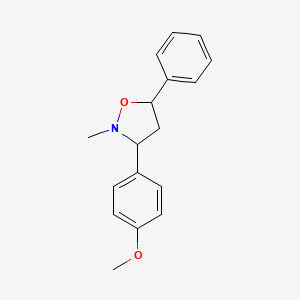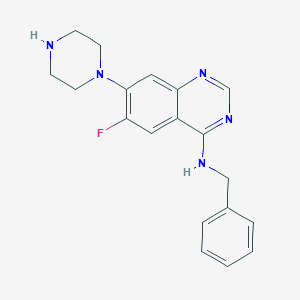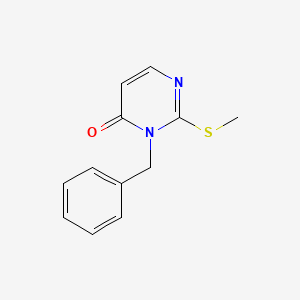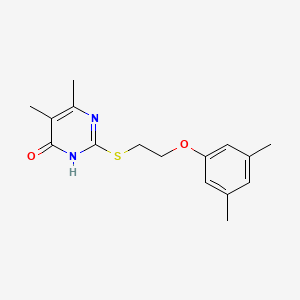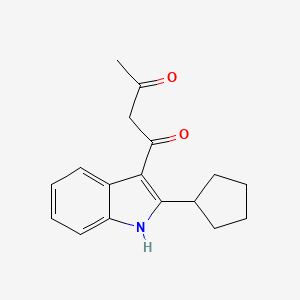![molecular formula C20H21N3O2 B15213728 (3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol CAS No. 646450-76-2](/img/structure/B15213728.png)
(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, a pyrrolidine ring, and a benzyloxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol typically involves multiple steps. One common method includes the redox-neutral α-C–H oxygenation of commercially available pyrrolidin-3-ol with a monoprotected p-quinone. This reaction generates an N-aryliminium ion intermediate, which then reacts in situ with boronic acid nucleophiles to produce a series of cis-2-substituted pyrrolidin-3-ols .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline core or the pyrrolidine ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinazoline compounds.
Scientific Research Applications
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-3-(7-(methyl (7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-5-azaspiro [2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a JAK1-selective inhibitor with a similar core structure.
Pyrrolidin-3-ol derivatives: These compounds share the pyrrolidine ring and exhibit similar chemical reactivity.
Uniqueness
(S)-1-(7-(Benzyloxy)-2-methylquinazolin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
646450-76-2 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3S)-1-(2-methyl-7-phenylmethoxyquinazolin-4-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C20H21N3O2/c1-14-21-19-11-17(25-13-15-5-3-2-4-6-15)7-8-18(19)20(22-14)23-10-9-16(24)12-23/h2-8,11,16,24H,9-10,12-13H2,1H3/t16-/m0/s1 |
InChI Key |
WOMZAVCITNVRQN-INIZCTEOSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CC[C@@H](C4)O |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=CC=C3)C(=N1)N4CCC(C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
